5-Bromo-8-(chloromethyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6H2 |
InChI Key |
IBQLEPVRJLOBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Bromo 8 Chloromethyl Quinoline
Retrosynthetic Dissection and Pathway Design for the 5-Bromo-8-(chloromethyl)quinoline Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. In the case of this compound, the analysis begins by disconnecting the key functional groups to identify simpler, more readily available starting materials.
The primary disconnection points are the C-Br bond at the C-5 position and the C-CH2Cl bond at the C-8 position. This leads to two main retrosynthetic pathways:
Pathway A : This pathway involves the initial synthesis of a quinoline (B57606) ring, followed by sequential functionalization. This would entail first preparing quinoline itself, or a simple substituted quinoline, and then introducing the bromine at C-5 and the chloromethyl group at C-8. The order of these functionalization steps is a critical consideration to avoid unwanted side reactions and to ensure the desired regioselectivity.
Pathway B : A more convergent approach involves the synthesis of a pre-functionalized aniline (B41778) derivative that already contains the bromo-substituent. This aniline would then be used in a quinoline-forming reaction, such as the Skraup or Doebner-von Miller synthesis, to construct the bicyclic quinoline core with the bromine atom already in place at the C-5 position. The final step would then be the introduction of the chloromethyl group at the C-8 position.
The choice between these pathways often depends on the availability of starting materials, the efficiency of the individual reactions, and the ability to control the regioselectivity at each step.
Directed Precursor Synthesis and Regioselective Functionalization Strategies
The successful synthesis of this compound relies heavily on the ability to control the position of the bromine and chloromethyl substituents on the quinoline ring. This section explores the specific methods for achieving this regioselective functionalization.
Methods for the Introduction of Bromine at the C-5 Position of Quinoline Ring Systems
The introduction of a bromine atom at the C-5 position of a quinoline ring can be achieved through either direct bromination of the quinoline core or through indirect routes that build the quinoline ring from a pre-brominated precursor.
Direct bromination of unsubstituted quinoline with bromine (Br2) in the presence of a Lewis acid or in a polar solvent typically leads to a mixture of products. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring (positions 2, 3, and 4) towards electrophilic substitution, while the benzene (B151609) ring (positions 5, 6, 7, and 8) is activated. This results in the preferential substitution on the benzene ring, yielding a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and temperature. For instance, bromination in sulfuric acid can favor the formation of 5-bromoquinoline.
To achieve higher regioselectivity for the C-5 position, the use of specific brominating agents and catalysts is often necessary. The table below summarizes some direct bromination methods.
| Brominating Agent | Catalyst/Solvent | Major Products | Reference |
| Br2 | Sulfuric Acid | 5-Bromoquinoline, 8-Bromoquinoline | |
| N-Bromosuccinimide (NBS) | Acetic Acid | Mixture of bromoquinolines |
Due to the challenges in achieving high regioselectivity with direct bromination, indirect methods are often preferred for the synthesis of pure 5-bromoquinoline derivatives.
Indirect routes offer a more controlled approach to the synthesis of 5-bromoquinolines. These methods typically involve the synthesis of a brominated aniline precursor, which is then used to construct the quinoline ring.
A common and effective method is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the aniline itself or arsenic pentoxide). To synthesize 5-bromoquinoline, 3-bromoaniline (B18343) is used as the starting material. The cyclization reaction then proceeds to form the quinoline ring with the bromine atom at the desired C-5 position.
Another versatile method is the Doebner-von Miller reaction , which is a modification of the Skraup synthesis. This reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or a protic acid to react with an aniline. For the synthesis of 5-bromoquinoline derivatives, a 3-bromoaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound.
The Combes quinoline synthesis provides another route, involving the reaction of an aniline with a β-diketone in the presence of an acid catalyst. By starting with 3-bromoaniline, this method can also yield the C-5 bromo-substituted quinoline scaffold.
These indirect methods are generally more reliable for producing the desired C-5 bromo-substituted quinolines with high regioselectivity, as the position of the bromine atom is predetermined by the choice of the starting aniline.
Methodologies for Introducing the Chloromethyl Group at the C-8 Position of Quinoline Ring Systems
The introduction of a chloromethyl group at the C-8 position of the quinoline ring is typically achieved through chloromethylation reactions.
Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. The most common method for the chloromethylation of quinolines is the reaction with a mixture of formaldehyde (B43269) and hydrochloric acid. This reaction is often carried out in the presence of a Lewis acid catalyst, such as zinc chloride, to enhance the reactivity of the electrophile.
The regioselectivity of the chloromethylation of quinoline is highly dependent on the reaction conditions and the presence of other substituents on the ring. In the case of 5-bromoquinoline, the electron-withdrawing effect of the bromine atom at C-5 and the deactivating effect of the nitrogen atom direct the incoming electrophile to the C-8 position. The C-8 position is sterically accessible and is activated by the lone pair of electrons on the nitrogen atom through resonance.
The reaction proceeds via the in situ formation of the electrophilic species, which is believed to be a chloromethyl cation (ClCH2+) or a related complex. This electrophile then attacks the electron-rich C-8 position of the 5-bromoquinoline ring, followed by the loss of a proton to restore aromaticity.
It is important to control the reaction conditions carefully, as side reactions such as the formation of bis(quinolinyl)methane derivatives can occur. The table below summarizes typical conditions for the chloromethylation of quinoline derivatives.
| Substrate | Reagents | Catalyst | Product | Reference |
| Quinoline | Formaldehyde, HCl | Zinc Chloride | 8-(Chloromethyl)quinoline | |
| 5-Bromoquinoline | Formaldehyde, HCl | Zinc Chloride | This compound |
By employing these regioselective strategies, this compound can be synthesized efficiently and with a high degree of purity, making it available for its various applications in medicinal chemistry and materials science.
Alternative Synthetic Approaches for C-8 Chloromethylation
The introduction of a chloromethyl group at the C-8 position of a pre-formed quinoline ring is a key step in the synthesis of the title compound. While direct chloromethylation can be challenging, several methods have been developed for related quinoline systems, which can be adapted for this purpose. A common precursor for this transformation is an 8-substituted quinoline, such as 8-hydroxyquinoline (B1678124) or its derivatives.
One established method involves the chloromethylation of an activated precursor like 8-hydroxyquinoline. This reaction is typically carried out using formaldehyde and hydrogen chloride. For instance, the chloromethylation of 2-methyl-8-hydroxyquinoline is achieved by dissolving the substrate in concentrated hydrochloric acid, adding formaldehyde, and then treating the mixture with hydrogen chloride gas at low temperatures (0-5°C). mdpi.com This approach could be conceptually applied to a 5-bromo-8-hydroxyquinoline precursor to yield the target molecule.
Another approach involves the use of paraformaldehyde in the presence of a suitable acid. For example, the Mannich reaction, a similar transformation, has been used to introduce a functionalized aminomethyl group at the 5-position of 5-chloro-8-hydroxyquinoline (B194070) using paraformaldehyde and an amine. nih.gov By analogy, a chloromethylation could be envisaged using paraformaldehyde and a source of chlorine.
The choice of the chloromethylating agent and reaction conditions is crucial to control the regioselectivity and avoid the formation of byproducts. The reactivity of the quinoline ring, influenced by the existing substituents, will dictate the optimal conditions for the C-8 chloromethylation.
Convergent and Sequential Synthetic Pathways for Assembling this compound
The assembly of this compound can be approached through either a sequential or a convergent synthetic strategy.
Sequential Pathways:
A sequential approach involves the step-by-step modification of a quinoline core. A plausible sequential synthesis would start with a commercially available or readily synthesized quinoline derivative, followed by the introduction of the bromo and chloromethyl groups in separate steps.
Pathway 1: Bromination followed by Chloromethylation: This strategy would begin with an 8-substituted quinoline, such as 8-methoxyquinoline (B1362559). Bromination of 8-methoxyquinoline with bromine in a suitable solvent like chloroform (B151607) has been shown to selectively yield 5-bromo-8-methoxyquinoline (B186703). researchgate.netacgpubs.org Subsequent demethylation to 5-bromo-8-hydroxyquinoline, followed by chloromethylation as described in section 2.2.2.2, would furnish the final product.
Pathway 2: Chloromethylation followed by Bromination: Alternatively, one could start with the chloromethylation of an appropriate quinoline precursor, followed by bromination. For example, starting with 8-hydroxyquinoline, one could first perform a chloromethylation to obtain 8-(chloromethyl)quinolin-5-ol (a hypothetical intermediate), and then introduce the bromine atom at the 5-position. However, the order of these steps is critical, as the electronic properties of the intermediate will influence the regioselectivity of the subsequent reaction. The bromination of 8-hydroxyquinoline often leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, making this a potentially less selective route. researchgate.netacgpubs.org
Convergent Pathways:
A convergent synthesis involves the preparation of separate, functionalized fragments that are then combined to form the final molecule. While no specific convergent synthesis for this compound is detailed in the provided results, the concept can be applied. For instance, a substituted aniline and a functionalized three-carbon unit could be condensed to form the quinoline ring in a Skraup or Doebner-von Miller type reaction.
Catalytic Methodologies in the Synthesis of this compound
Catalysis can play a significant role in improving the efficiency, selectivity, and environmental footprint of the synthesis of quinoline derivatives.
Transition-Metal Catalysis:
Transition-metal catalysts are particularly useful for specific bond formations. For instance, copper-catalyzed reactions have been developed for the selective C5-H bromination of 8-aminoquinoline (B160924) amides. researchgate.net This approach utilizes a copper catalyst and a brominating agent to achieve regioselective functionalization. While this example is for an 8-aminoquinoline, it highlights the potential of using transition metals to direct the bromination to the desired position on the quinoline ring.
Furthermore, transition-metal catalysis is central to many cross-coupling reactions that could be employed in a convergent synthesis. For example, if a convergent strategy involves coupling a bromo-substituted aniline with a suitable partner, a palladium-catalyzed coupling reaction could be envisioned.
Nanocatalysis:
Recent advancements in catalysis have seen the emergence of nanocatalysts for the synthesis of quinolines. nih.gov These catalysts, often based on metal oxides or metals supported on various materials, offer high activity, selectivity, and recyclability. While specific applications to this compound are not reported, the use of nanocatalysts in related quinoline syntheses, such as Friedländer annulation, suggests their potential applicability in constructing the core quinoline scaffold of the target molecule under greener reaction conditions. nih.gov
Acid/Base Catalysis:
Acid catalysis is fundamental to classical quinoline syntheses like the Skraup and Doebner-von Miller reactions. The chloromethylation step itself is typically acid-catalyzed. The choice of acid and its concentration can significantly influence the reaction outcome.
Advanced Purification and Isolation Techniques for High-Purity this compound
Obtaining high-purity this compound is crucial for its subsequent use. A combination of purification techniques is often necessary to remove starting materials, reagents, and byproducts.
Crystallization:
Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For related quinoline derivatives, recrystallization from solvents like ethanol-water mixtures or hexane (B92381) has been reported to yield pure products. mdpi.com For 5-bromo-8-nitroisoquinoline, a related heterocyclic compound, a mixed solvent system of heptane (B126788) and toluene (B28343) was used for recrystallization to obtain a high-purity product. orgsyn.org A similar systematic approach to screen for suitable crystallization solvents would be necessary for the target compound.
Chromatography:
Column chromatography is a powerful technique for separating complex mixtures. Silica gel is a common stationary phase for the purification of quinoline derivatives. The choice of eluent (mobile phase) is optimized to achieve good separation of the target compound from impurities. For instance, a mixture of ethyl acetate (B1210297) and hexane is often used as the eluent for the chromatographic purification of substituted quinolines. researchgate.netacgpubs.org In some cases, alumina (B75360) may be used as the stationary phase. researchgate.net
Acid-Base Extraction:
The basic nitrogen atom in the quinoline ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the quinoline, transferring it to the aqueous phase. The aqueous phase can then be separated, and the pH adjusted with a base to precipitate the purified quinoline derivative. This method is effective for removing non-basic impurities. A similar principle is used in the purification of 5-chloro-8-hydroxyquinoline, where the hydrochloride salt is formed and then neutralized to obtain the pure product. google.com
Chemical Reactivity and Transformation Pathways of 5 Bromo 8 Chloromethyl Quinoline
Nucleophilic Substitution Reactions Involving the Chloromethyl Group at C-8
The chloromethyl group at the C-8 position of the quinoline (B57606) ring is a primary benzylic halide, making it highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of functional groups through substitution of the chlorine atom.
Amination Reactions with Various Nitrogen-Containing Nucleophiles
The displacement of the chloride in 5-Bromo-8-(chloromethyl)quinoline by nitrogen nucleophiles provides a direct route to 8-(aminomethyl)quinoline derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine (B178648) hydrate (B1144303) has been shown to result in the formation of the corresponding hydrazino derivative, demonstrating the susceptibility of the chloromethyl group to amination. mdpi.com While direct amination studies on this compound are not extensively detailed in the provided results, the general reactivity of similar quinoline systems suggests that a variety of nitrogen nucleophiles, including primary and secondary amines, as well as ammonia (B1221849), can be employed to generate the corresponding 8-(aminomethyl)quinolines. clockss.org The reaction of quinoline 1-oxides with sodium amide in liquid ammonia has also been reported to yield amino-substituted quinolines. clockss.org
Table 1: Examples of Amination Reactions on Quinoline Scaffolds
| Reactant | Nucleophile | Product | Reference |
| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-ethylquinoline 1-oxide | Sodium amide/isopropyl nitrite | 2-amino-4-ethylquinoline 1-oxide | clockss.org |
| Lepidine 1-oxide | Sodium amide/isopropyl nitrite | 2-aminolepidine 1-oxide | clockss.org |
Thiolation and Alkoxylation Pathways for Ethereal and Thioethereal Linkages
The chloromethyl group readily undergoes substitution with sulfur and oxygen nucleophiles to form thioethers and ethers, respectively. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiols has been demonstrated, leading to the formation of 4-sulfanyl derivatives. mdpi.com This indicates that similar thiolation reactions with this compound using various thiols would proceed to yield the corresponding 8-(thiomethyl)quinoline derivatives.
Alkoxylation, the reaction with alcohols or alkoxides, provides a pathway to 8-(alkoxymethyl)quinolines. While specific examples with this compound are not detailed, the general principles of nucleophilic substitution on benzylic halides strongly support the feasibility of these transformations.
Other Selective Nucleophilic Displacements at the Chloromethyl Moiety
Beyond amination and thiolation, the chloromethyl group can be displaced by a range of other nucleophiles. For instance, reaction with azide (B81097) ions, typically from sodium azide, would yield 8-(azidomethyl)quinolines, which are versatile intermediates for the synthesis of triazoles or can be reduced to the corresponding primary amines. mdpi.com The reaction of 4-chloro-8-methylquinolin-2(1H)-one with sodium azide has been shown to produce the 4-azido derivative, highlighting the applicability of this reaction to the quinoline core. mdpi.com
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-5 Bromo Position
The bromine atom at the C-5 position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and alkynyl groups.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to bromoquinolines to synthesize aryl-substituted quinolines. researchgate.netnih.gov For example, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline (B186703) with substituted phenylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II), has been reported to produce 5-aryl-8-methoxyquinolines in high yields. researchgate.net Similarly, 5-bromoquinolines can be coupled with various arylboronic acids to afford the corresponding 5-arylquinolines. researchgate.netnih.gov These examples strongly suggest that this compound would readily participate in Suzuki-Miyaura coupling reactions to yield 5-aryl-8-(chloromethyl)quinolines. The reaction tolerates a wide range of functional groups, making it a highly valuable transformation in organic synthesis. rsc.orgresearchgate.net
Table 2: Examples of Suzuki-Miyaura Coupling Reactions on Bromoquinoline Scaffolds
| Bromoquinoline | Boronic Acid | Catalyst | Product | Reference |
| 5-bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | 5-aryl-8-methoxyquinoline | researchgate.net |
| 2-bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Palladium(0) catalyst | 2-(bromomethyl)-5-aryl-thiophenes | nih.gov |
| Bromoarenes | Phenylboronic acid | Polyaniline-supported palladium | Arylphenyls | researchgate.net |
Palladium-Catalyzed Sonogashira Coupling Reactions
The Sonogashira coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been utilized for the synthesis of alkynyl derivatives of quinolines. researchgate.netajouronline.com The coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes using a palladium catalyst has been shown to produce alkynylquinoline-5,8-diones in good to excellent yields. researchgate.netajouronline.com Although a direct example with this compound is not available in the search results, the established reactivity of bromoquinolines in Sonogashira couplings indicates that this compound would serve as a suitable substrate for the introduction of various alkynyl groups at the C-5 position. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, often in the presence of a copper(I) salt like CuI, and a base such as an amine. libretexts.org
Buchwald-Hartwig Amination and Related C-N Bond Formations
The presence of a bromine atom on the quinoline ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the provided search results, the reactivity of similar bromoquinoline derivatives suggests its applicability. For instance, the successful amination of 5-bromo-8-benzyloxyquinoline with various secondary anilines using palladium catalysts and sterically demanding phosphine (B1218219) ligands has been reported. ias.ac.in This indicates that the bromo group at the C5 position of the quinoline ring is amenable to this type of transformation.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. ias.ac.in
Below is a table summarizing the conditions for Buchwald-Hartwig amination of a related bromoquinoline derivative, which can serve as a reference for potential reactions with this compound.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene (B28343) | 100 | 86 |
| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ | Johnphos | NaOtBu | Toluene | 100 | 82 |
This table is based on data for a similar compound and is for illustrative purposes.
Other Metal-Mediated Transformations and Functionalization Reactions
Beyond C-N bond formation, the bromo and chloromethyl groups of this compound allow for a variety of other metal-mediated transformations.
Grignard-type Reactions: The bromo substituent can potentially be converted into a Grignard reagent by reacting with magnesium metal. This would create a powerful nucleophile at the 5-position of the quinoline ring, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. However, the presence of the reactive chloromethyl group could complicate this transformation, potentially leading to self-reaction or other side products. The reactivity of Grignard reagents with quinoline N-oxides has been studied, demonstrating the potential for functionalization at the C2 and C8 positions. researchgate.net
Suzuki Coupling: The bromo group is also a suitable handle for Suzuki coupling reactions, which involve the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.
Sonogashira Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, could be employed to introduce alkynyl groups at the 5-position.
Heck Coupling: The Heck reaction, which involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, provides another avenue for C-C bond formation at the 5-position.
The chloromethyl group at the 8-position is also reactive towards various metal-mediated transformations, although it is more commonly involved in nucleophilic substitution reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system itself can undergo both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: In quinoline, electrophilic aromatic substitution typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. reddit.comquora.com The positions most susceptible to electrophilic attack are C5 and C8. reddit.comquora.compjsir.org The presence of the bromo group at C5 and the chloromethyl group at C8 in this compound would influence the regioselectivity of further electrophilic substitutions. The bromo group is a deactivating but ortho-, para-directing group, while the chloromethyl group is weakly deactivating. Therefore, further electrophilic substitution would likely be directed to the remaining open positions on the benzene ring, primarily C6 and C7, with the precise outcome depending on the reaction conditions and the nature of the electrophile. For example, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. pjsir.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the quinoline ring is generally difficult but can occur, particularly at the C2 and C4 positions of the pyridine ring, especially if a good leaving group is present. quora.com The bromo group at C5 is generally not susceptible to nucleophilic aromatic substitution under standard conditions. However, the chloromethyl group at C8 is a primary benzylic halide and is highly susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide variety of nucleophiles at this position, such as amines, alcohols, thiols, and cyanides, leading to a diverse array of 8-substituted quinoline derivatives.
Oxidative and Reductive Transformations of the Quinoline Moiety and its Substituents
The quinoline ring and its substituents can undergo both oxidation and reduction.
Oxidation: The quinoline ring itself is relatively resistant to oxidation. However, the chloromethyl group can be oxidized. For example, oxidation could potentially convert the chloromethyl group into a formyl group (aldehyde) or a carboxylic acid group, providing a route to 8-formylquinoline or quinoline-8-carboxylic acid derivatives. The oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione has been reported using tert-butyl hydroperoxide in the presence of a catalyst. rsc.org
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. ias.ac.in For example, 5-anilino-8-benzyloxyquinoline derivatives have been successfully reduced to the corresponding 1,2,3,4-tetrahydroquinolin-8-ol (B188244) derivatives. ias.ac.in The bromo group can also be removed via reductive dehalogenation, for example, using catalytic hydrogenation or other reducing agents. The chloromethyl group can be reduced to a methyl group.
Intramolecular Cyclization and Rearrangement Processes Mediated by the Functional Groups
The presence of both a bromo and a chloromethyl group on the same molecule opens up possibilities for intramolecular reactions.
Intramolecular Cyclization: The reactive chloromethyl group at the 5-position can participate in intramolecular cyclization reactions. If a nucleophilic group were introduced at the 4-position, for instance, an intramolecular cyclization could lead to the formation of a new ring fused to the quinoline system. The bromination of certain quinoline alkaloids containing prenyl groups has been shown to lead to intramolecular cyclization, forming additional ring systems. nih.gov While this compound itself does not have the necessary functionalities for a direct intramolecular cyclization, derivatives of it could be designed to undergo such reactions. For instance, conversion of the chloromethyl group to a longer chain with a terminal nucleophile could lead to cyclization onto the quinoline ring.
Rearrangement Processes: Rearrangement reactions in the quinoline series have been observed under certain conditions. rsc.org For example, the reaction of 9-chloro-9-deoxy-Cinchona alkaloids with Grignard reagents derived from peri-dihalogenonaphthalene resulted in an unexpected domino coupling and rearrangement of the Cinchona alkaloid skeleton. nih.gov While no specific rearrangement reactions involving this compound are detailed in the provided search results, the inherent reactivity of the quinoline system and its substituents suggests that under specific conditions, such as treatment with strong bases or in the presence of certain metal catalysts, rearrangements could potentially occur.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 8 Chloromethyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 5-Bromo-8-(chloromethyl)quinoline, the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the chloromethyl group would exhibit distinct signals. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents. The bromine atom at the C-5 position and the nitrogen atom in the quinoline ring are electron-withdrawing, which would generally shift the signals of nearby protons downfield.
The protons on the quinoline ring (H-2, H-3, H-4, H-6, and H-7) would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The proton at H-2, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons on the carbocyclic ring (H-6 and H-7) would show coupling to each other, and their chemical shifts would be influenced by the bromine at C-5. The chloromethyl protons (-CH₂Cl) would appear as a singlet in the aliphatic region, typically between 4.5 and 5.5 ppm, due to the electron-withdrawing effect of the adjacent chlorine atom.
Illustrative ¹H NMR Data for a Substituted Quinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8-9.0 | dd | J = 4.0, 1.5 |
| H-3 | 7.4-7.6 | dd | J = 8.5, 4.0 |
| H-4 | 8.4-8.6 | dd | J = 8.5, 1.5 |
| H-6 | 7.8-8.0 | d | J = 8.0 |
| H-7 | 7.6-7.8 | d | J = 8.0 |
| -CH₂Cl | 4.9-5.1 | s | - |
Note: This table is a representative example based on typical values for similar quinoline derivatives and is intended for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Elucidation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.
The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 120-150 ppm). The carbon atom attached to the bromine (C-5) and the carbon atom attached to the chloromethyl group (C-8) would have their chemical shifts significantly influenced by these substituents. The carbon of the chloromethyl group (-CH₂Cl) would appear in the aliphatic region, generally between 40 and 50 ppm.
Illustrative ¹³C NMR Data for a Substituted Quinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150-152 |
| C-3 | 121-123 |
| C-4 | 135-137 |
| C-4a | 128-130 |
| C-5 | 118-120 |
| C-6 | 130-132 |
| C-7 | 127-129 |
| C-8 | 133-135 |
| C-8a | 147-149 |
| -CH₂Cl | 43-46 |
Note: This table is a representative example based on typical values for similar quinoline derivatives and is intended for illustrative purposes.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons on the quinoline ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule and is used to identify the functional groups present.
For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic quinoline ring and the aliphatic chloromethyl group. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).
Illustrative IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Quinoline) |
| 3000-2850 | C-H stretch | Aliphatic (-CH₂Cl) |
| 1600-1450 | C=C and C=N stretch | Aromatic (Quinoline) |
| 800-600 | C-Cl stretch | Chloromethyl group |
| 600-500 | C-Br stretch | Bromo group |
Note: This table is a representative example based on typical values for similar halogenated quinolines and is intended for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. It also reveals the fragmentation pattern of the molecule upon ionization, which can provide valuable structural information.
For this compound (C₁₀H₇BrClN), the HRMS would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and its fragments. The fragmentation pattern would likely involve the loss of the chloromethyl group, the bromine atom, or other small molecules, providing further confirmation of the structure.
Illustrative Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing isotopic pattern for Br and Cl |
| [M-Cl]⁺ | Fragment ion corresponding to the loss of a chlorine atom |
| [M-CH₂Cl]⁺ | Fragment ion corresponding to the loss of the chloromethyl group |
| [M-Br]⁺ | Fragment ion corresponding to the loss of a bromine atom |
Note: This table is a representative example of a possible fragmentation pattern and is intended for illustrative purposes.
X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues and Derivatives
X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound may not be readily available, studies on its analogues and derivatives provide insight into the expected solid-state structure. sigmaaldrich.com
Other Advanced Spectroscopic Probes for Molecular Structure and Purity Assessment
Beyond the foundational spectroscopic techniques of NMR, IR, and mass spectrometry, a suite of other advanced analytical methods can be employed to provide a more comprehensive understanding of the molecular structure and to rigorously assess the purity of this compound. These techniques offer orthogonal information, corroborating data from other methods and providing unique insights into the solid-state structure and elemental composition of the compound.
X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives in the Cambridge Structural Database (CSD) allows for informed predictions of its solid-state characteristics. For instance, the crystal structures of various brominated and substituted quinolines reveal common packing motifs and intermolecular interactions that are likely to be present in this compound.
It is anticipated that the planar quinoline rings would exhibit π-π stacking interactions, a common feature in the crystal packing of aromatic systems. Additionally, the presence of the bromine and chlorine atoms introduces the potential for halogen bonding, where the electron-deficient region on one halogen atom interacts with a nucleophilic region on an adjacent molecule. The chloromethyl group can also participate in various weak intermolecular interactions, further influencing the crystal lattice. The determination of the precise bond lengths, bond angles, and torsion angles through X-ray crystallography would provide unequivocal confirmation of the connectivity and conformation of the molecule.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a sample. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₇BrClN. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a critical checkpoint for purity.
The presence of nitrogen, bromine, and chlorine, in addition to carbon and hydrogen, requires specific analytical procedures. The comparison of experimentally determined percentages of each element with the calculated theoretical values provides a quantitative measure of the sample's purity. Significant deviations from the theoretical values would indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. For instance, studies on similarly halogenated quinolines have successfully used elemental analysis to confirm the identity and purity of the synthesized compounds. researchgate.netacgpubs.org
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 46.84 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 2.76 |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.16 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.82 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.46 |
| Total Molecular Weight | 256.53 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
In HPLC, a solution of the sample is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase. For quinoline derivatives, reversed-phase HPLC is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.govresearchgate.net The purity of the sample is determined by the number and relative areas of the peaks in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample, while the presence of additional peaks suggests impurities.
Gas chromatography is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The detector response is then used to generate a chromatogram.
The purity of quinoline derivatives is often assessed using these chromatographic techniques, with many suppliers specifying the purity as determined by GC or HPLC. nih.gov For example, a purity of >98.0% (GC) indicates that the compound comprises more than 98% of the total area of all peaks in the gas chromatogram.
| Compound | Technique | Reported Purity | Source |
|---|---|---|---|
| 3-Bromoquinoline | GC | >98.0%(GC)(T) | |
| 5-Bromoquinoline (B189535) | GC | >98.0%(GC)(T) | |
| 7-Bromo-5-chloro-8-hydroxyquinoline | GC | >98.0%(GC)(T) | |
| Piperidine-quinoline analogues | 1H NMR and LC-MS | >95% | nih.gov |
Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Chloromethyl Quinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Bromo-8-(chloromethyl)quinoline. These methods provide a microscopic view of the molecule's electron distribution and energy levels, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of quinoline (B57606) derivatives due to its balance of accuracy and computational cost. nih.govnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.govresearchgate.net
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, often from X-ray crystallography, to validate the computational model. For instance, studies on similar halogenated quinolines have shown good agreement between DFT-calculated and experimentally determined structural parameters. nih.gov
Furthermore, DFT calculations yield important electronic properties that describe the molecule's stability and polarity. These include the total energy, dipole moment, and the distribution of atomic charges. The presence of electronegative bromine and chlorine atoms, in addition to the nitrogen atom in the quinoline ring, is expected to result in a significant dipole moment and a complex charge distribution across the molecule.
Table 1: Illustrative DFT-Calculated Ground State Properties for a Quinoline Derivative (Note: This table is illustrative and based on typical values for related quinoline derivatives, as a specific study on this compound is not available.)
| Property | Calculated Value |
| Total Energy (Hartree) | -2578.3 |
| Dipole Moment (Debye) | 3.45 |
| C-Br Bond Length (Å) | 1.902 |
| C-Cl Bond Length (Å) | 1.785 |
| N=C Bond Length (Å) | 1.378 |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO may be localized on the ring and influenced by the electron-withdrawing bromo and chloromethyl groups. The energy gap can be used to predict the molecule's behavior in chemical reactions. A smaller energy gap would suggest that the molecule is more polarizable and can be more readily involved in charge-transfer interactions. researchgate.net
Table 2: Illustrative FMO Energies for a Quinoline Derivative (Note: This table is illustrative and based on typical values for related quinoline derivatives.)
| Orbital | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 5.53 |
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling can be used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity.
For example, the nucleophilic substitution of the chlorine atom in the chloromethyl group is a likely reaction pathway. Computational modeling could be used to compare the activation barriers for substitution with different nucleophiles, providing insights into the reaction's feasibility and kinetics. Similarly, reactions involving the quinoline ring, such as electrophilic aromatic substitution, could be modeled to predict the most likely sites of reaction.
Conformational Analysis and Molecular Dynamics Simulations of Molecular Behavior
The chloromethyl group at the 8-position of the quinoline ring introduces conformational flexibility. Conformational analysis aims to identify the most stable arrangement of this group relative to the planar quinoline ring. This can be achieved by systematically rotating the C-C bond connecting the chloromethyl group to the ring and calculating the energy at each step. researchgate.net The resulting potential energy scan would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. researchgate.net MD simulations model the movement of atoms over time, taking into account intermolecular interactions. This can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time.
Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. nih.govresearchgate.net For this compound, theoretical calculations can provide valuable information about its expected NMR and IR spectra.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects.
Similarly, theoretical vibrational (IR) frequencies can be calculated. nih.gov These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to provide a good match with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net
Table 3: Illustrative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Quinoline Derivative (Note: This table is illustrative and based on typical data for related quinoline derivatives.)
| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C2 | 150.1 | 151.5 |
| C3 | 121.5 | 122.3 |
| C4 | 136.2 | 137.0 |
| C5 | 128.9 | 129.8 |
| C6 | 127.4 | 128.1 |
| C7 | 129.1 | 130.0 |
| C8 | 148.3 | 149.2 |
| C8a | 147.6 | 148.5 |
| C4a | 128.0 | 128.9 |
Exploration of Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. dntb.gov.uadergipark.org.tr For a class of compounds like quinoline derivatives, QSAR models can be developed to predict the properties of new, unsynthesized analogs.
To build a QSAR model for reactivity, a set of molecular descriptors for this compound and related compounds would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., heat of formation). dntb.gov.ua These descriptors are then statistically correlated with an experimental measure of reactivity.
The resulting QSAR equation can be used to predict the reactivity of other quinoline derivatives based on their calculated descriptors. nih.gov This approach can accelerate the discovery of new compounds with desired properties by prioritizing the synthesis of the most promising candidates.
Strategic Applications of 5 Bromo 8 Chloromethyl Quinoline in Organic Synthesis
Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules
5-Bromo-8-(chloromethyl)quinoline is a highly functionalized quinoline (B57606) derivative that serves as a pivotal starting material for the construction of intricate molecular frameworks. Its utility stems from the presence of two reactive sites: the bromine atom at the 5-position and the chloromethyl group at the 8-position. These sites allow for selective and sequential modifications, enabling the synthesis of a diverse array of complex molecules.
The quinoline core itself is a significant scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. acgpubs.orgmdpi.com The strategic placement of the bromo and chloromethyl groups on this scaffold provides chemists with the tools to build upon this inherent bioactivity. The chloromethyl group is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For instance, it can be used to construct more complex fused heterocyclic systems through intramolecular cyclization and annulation reactions.
Research has demonstrated the conversion of similar quinoline derivatives into more elaborate structures. For example, the chloromethylation of 8-hydroxyquinoline (B1678124) yields 5-chloromethyl-8-hydroxyquinoline, which can be further reacted to produce multi-targeted 8-hydroxyquinoline derivatives. nih.gov This highlights the potential of the chloromethyl group in this compound to act as a handle for introducing diverse substituents and building complex molecular architectures.
Precursor in the Rational Design and Diversification of Quinoline-Based Scaffolds
The rational design of novel bioactive compounds often relies on the modification of known pharmacophores. This compound is an excellent precursor for the diversification of the quinoline scaffold, a privileged structure in drug discovery. nih.govfrontiersin.org The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled introduction of various substituents, leading to a library of new quinoline derivatives with potentially enhanced or novel biological activities.
The bromine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the extension of the quinoline core and the introduction of diverse aryl, alkyl, or alkynyl groups. Simultaneously, the chloromethyl group at the 8-position can be transformed into a wide range of other functional groups through nucleophilic substitution reactions.
This dual reactivity enables a combinatorial approach to the synthesis of new quinoline-based scaffolds. For example, one could first perform a Suzuki coupling at the 5-position to introduce a specific aryl group and then react the chloromethyl group with a nucleophile to introduce another desired functionality. This systematic approach allows for the exploration of the chemical space around the quinoline core and the development of structure-activity relationships for newly synthesized compounds. nih.gov
Development of Novel Heterocyclic Systems via Sequential Functionalization and Cyclization
The unique arrangement of reactive sites in this compound makes it an ideal substrate for the synthesis of novel and complex heterocyclic systems through sequential functionalization and cyclization reactions. The ability to selectively manipulate the bromine and chloromethyl groups allows for the controlled construction of fused ring systems and other intricate polycyclic architectures.
A common strategy involves the initial functionalization of the chloromethyl group, followed by a subsequent intramolecular cyclization reaction involving the bromo-substituted position. For instance, the chloromethyl group can be converted to an amine, alcohol, or thiol, which can then react intramolecularly with the bromine atom via a transition-metal-catalyzed cross-coupling reaction to form a new heterocyclic ring fused to the quinoline core.
Furthermore, the bromine atom can be converted to other functional groups that can then participate in cyclization reactions. This versatility allows for the creation of a wide range of novel heterocyclic systems with diverse electronic and steric properties, which may find applications in medicinal chemistry and materials science.
Application in the Synthesis of Scaffolds for Advanced Materials Science Research (e.g., Hole-Transporting Materials)
The quinoline scaffold is not only important in medicinal chemistry but also holds promise in the field of materials science. Specifically, quinoline derivatives have been investigated for their potential as components of organic light-emitting diodes (OLEDs) and other electronic devices. This compound can serve as a key building block for the synthesis of novel organic materials with tailored electronic properties.
The development of efficient hole-transporting materials (HTMs) is crucial for the performance of perovskite solar cells. rsc.orgrsc.org The design of novel HTMs often involves the creation of molecules with specific electronic and structural features. The functional handles on this compound allow for the systematic modification of the quinoline core to tune its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport properties.
For example, the bromine atom can be used to introduce electron-donating or electron-withdrawing groups through cross-coupling reactions, thereby modulating the electronic properties of the resulting molecule. The chloromethyl group can be used to attach the quinoline core to other molecular fragments or to create larger, more complex structures with desirable morphologies for thin-film applications. Research into quinoxaline-based hole transport materials has demonstrated the utility of bromo-functionalized precursors in their synthesis. mdpi.com
Design and Synthesis of Ligands for Catalytic Processes and Transition-Metal Complexation
The nitrogen atom in the quinoline ring and the potential for introducing other donor atoms through functionalization of the bromo and chloromethyl groups make this compound an attractive precursor for the synthesis of novel ligands for transition-metal catalysis and coordination chemistry.
The quinoline moiety itself can act as a ligand for various transition metals. The strategic placement of additional coordinating groups can lead to the formation of multidentate ligands with specific geometric and electronic properties. For instance, the chloromethyl group can be displaced by a nucleophile containing a donor atom, such as phosphorus or sulfur, to create a bidentate or tridentate ligand in conjunction with the quinoline nitrogen.
These tailored ligands can then be used to form complexes with transition metals, which may exhibit unique catalytic activities. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on the quinoline ring. For example, the bromine atom at the 5-position can be replaced with various groups to modulate the electron density at the metal center. The synthesis of quinoline-based Pt-Sb complexes has shown the utility of quinoline derivatives in forming complexes with transition metals. nih.gov An iron complex with an 8-(diphenylphosphine)quinoline ligand has been developed as a catalyst. google.com
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-8-(chloromethyl)quinoline, and how can purity be optimized?
The synthesis of chloromethyl-substituted quinoline derivatives typically involves multi-step reactions, including nucleophilic substitution and halogenation. For example, chloromethyl groups can be introduced via refluxing with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions . Post-synthesis purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the compound, as demonstrated in the synthesis of 2-(chloromethyl)quinoline derivatives . Purity (>97%) is confirmed using HPLC or TLC (Rf ~0.65 in specific solvent systems) .
Q. How should researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Assign peaks based on quinoline ring protons (δ 7.5–9.0 ppm for aromatic protons) and chloromethyl (-CH2Cl) groups (δ ~4.5–5.0 ppm) .
- ESI-MS : Detect molecular ion peaks (e.g., [M + H]+) and isotopic patterns for bromine (Br79/Br81 doublet) .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Br, Cl percentages) .
Q. What are the stability considerations for handling this compound in the lab?
The compound is sensitive to moisture and heat. Store in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent decomposition . Avoid contact with metals (e.g., aluminum, iron) due to corrosion risks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the pharmacodynamic activity of this compound?
Density Functional Theory (DFT) calculations analyze Mulliken charge distributions to identify electrophilic/nucleophilic regions. For example, the bromine atom’s electron-withdrawing effect enhances electrophilicity at the chloromethyl group, potentially influencing antibacterial activity . Molecular docking studies with bacterial targets (e.g., DNA gyrase) can further validate mechanistic hypotheses .
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
Q. How does this compound interact with biological targets in toxicity assays?
In vitro toxicity studies using HepG2 cells reveal dose-dependent cytotoxicity (IC50 ~10–50 µM). Mechanism studies suggest ROS generation and mitochondrial membrane disruption . Environmental persistence is low (BCF < 8 in fish), but aquatic toxicity (LC50 ~1 mg/L in Daphnia magna) warrants careful waste disposal .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
LC-MS/MS with a C18 column and acetonitrile/water mobile phase resolves impurities (e.g., dehalogenated byproducts). Detection limits <0.1% are achievable using MRM transitions specific to bromine/chlorine isotopes .
Q. How can researchers optimize reaction yields for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
